

# physical properties of (4,6-Dimethylpyrimidin-2-yl)methanol

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## Compound of Interest

Compound Name: (4,6-Dimethylpyrimidin-2-yl)methanol

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## An In-depth Technical Guide on the Physical Properties of (4,6-Dimethylpyrimidin-2-yl)methanol

This technical guide provides a comprehensive overview of the known physical and chemical properties of (4,6-Dimethylpyrimidin-2-yl)methanol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates data from various sources, outlines common experimental protocols for property determination, and presents logical workflows for characterization.

## Chemical Identity

- IUPAC Name: (4,6-Dimethylpyrimidin-2-yl)methanol
- CAS Number: 54198-72-0[1][2]
- Molecular Formula: C<sub>7</sub>H<sub>10</sub>N<sub>2</sub>O[1][2][3]
- Canonical SMILES: CC1=CC(=NC(=N1)CO)C[4]

## Quantitative Physical and Chemical Data

The physical properties of (4,6-Dimethylpyrimidin-2-yl)methanol are summarized in the table below. It is important to note that some of these values are predicted through computational models and may vary from experimentally determined values.

Property	Value	Source
Molecular Weight	138.17 g/mol	[1][2][3]
Melting Point	87-88 °C	[4]
Boiling Point	235.1 ± 28.0 °C (Predicted)	[3][4]
Density	1.130 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
pKa	13.75 ± 0.10 (Predicted)	[4]
LogP	0.58570	[4]
Exact Mass	138.079312947	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	1	[4]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)	[1][3][4]

## Spectroscopic and Analytical Data

While specific spectra for **(4,6-dimethylpyrimidin-2-yl)methanol** are not widely published in open literature, they are often available from commercial suppliers upon request.[2] The expected spectroscopic features are based on its chemical structure.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the methylene protons of the methanol group, the hydroxyl proton, and the aromatic proton on the pyrimidine ring.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum would display signals for the methyl carbons, the methylene carbon, and the carbons of the pyrimidine ring.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol group, C-H stretches of the methyl and methylene groups,

and C=N and C=C stretching vibrations from the pyrimidine ring.[5]

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.

## Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are outlines of typical experimental protocols.

### Melting Point Determination

The melting point is a crucial indicator of a substance's purity.[6]

- Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube and compacted to the bottom.[6]
- Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt) is used.[6]
- Measurement:
  - The capillary tube is placed in the heating block of the apparatus.
  - The sample is heated at a controlled rate (e.g., a rapid ramp to approach the expected melting point, followed by a slower ramp of 1-2 °C/min for precise measurement).[6]
  - The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For a pure compound, this range is typically narrow.[6]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of the molecule.

- Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[7]

- **Data Acquisition:** The sample is placed in an NMR spectrometer, and the  $^1\text{H}$  and  $^{13}\text{C}$  spectra are acquired.[\[7\]](#)
- **Data Analysis:** The chemical shifts, integration, and coupling patterns of the peaks are analyzed to elucidate the molecular structure.

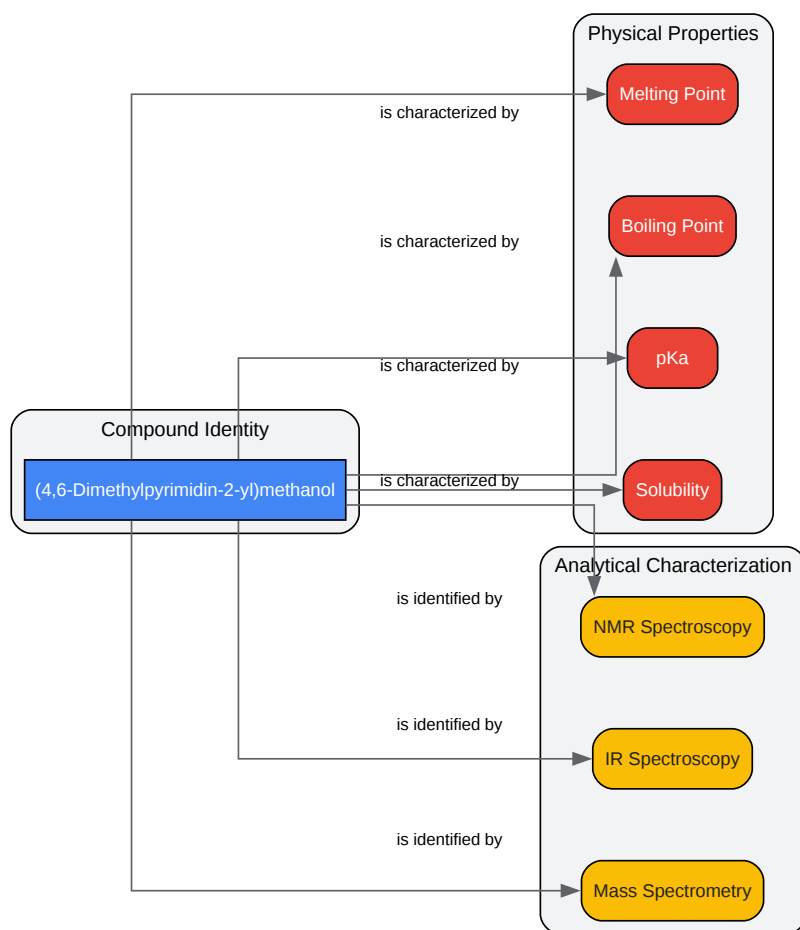
## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

- **Sample Preparation:** The sample is dissolved in a volatile organic solvent. Derivatization may be employed to increase volatility if necessary.[\[8\]](#)
- **Injection:** A small volume of the solution is injected into the gas chromatograph.
- **Separation:** The compound travels through a capillary column, and its retention time is recorded.
- **Detection:** As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, and its mass-to-charge ratio is measured, providing a mass spectrum that serves as a molecular fingerprint.

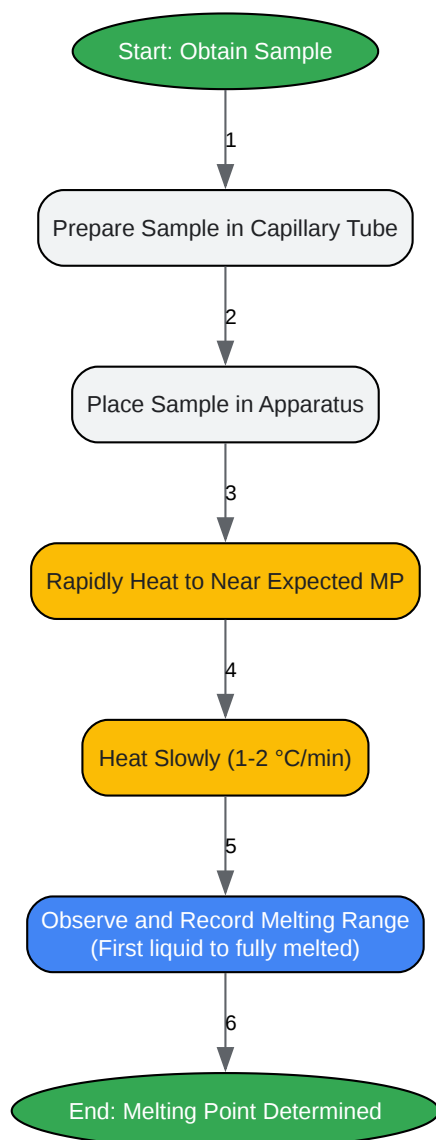
## Visualized Workflows and Relationships

The following diagrams illustrate the logical relationships in the characterization of **(4,6-Dimethylpyrimidin-2-yl)methanol** and a typical experimental workflow.



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Caption: Logical relationships in compound characterization.



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